molecular formula C₂₇H₂₄N₆ B560090 Miransertib CAS No. 1313881-70-7

Miransertib

Cat. No. B560090
CAS RN: 1313881-70-7
M. Wt: 432.53
InChI Key: HNFMVVHMKGFCMB-UHFFFAOYSA-N
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Description

Miransertib, also known as ARQ 092, is a novel, orally available, selective pan-AKT inhibitor . It has shown efficacy in vitro and is currently under investigation for its therapeutic use in patients with severe PROS (PIK3CA-Related Overgrowth Spectrum) who have exhausted conventional treatment methods .


Molecular Structure Analysis

The molecular formula of Miransertib is C27H24N6 . The average mass is 432.520 Da and the monoisotopic mass is 432.206238 Da .


Chemical Reactions Analysis

Miransertib has been tested against Leishmania donovani and Leishmania amazonensis, causative agents of visceral and cutaneous leishmaniasis, respectively . It was found to be effective against intracellular amastigotes of these pathogens when they infected macrophages .


Physical And Chemical Properties Analysis

The molecular formula of Miransertib is C27H24N6 . The average mass is 432.520 Da and the monoisotopic mass is 432.206238 Da .

Scientific Research Applications

Vascular Malformations

Miransertib has been proposed as a promising candidate for molecular therapy in low-flow vascular malformations. It offers a robust preclinical model to study angiogenesis in vivo and develop advanced therapies .

Overgrowth Disorders

Clinical studies have been conducted on Miransertib’s efficacy in treating PIK3CA-related overgrowth spectrum (PROS) and Proteus syndrome (PS) in children. An ongoing Phase 1/2 study aims to assess its efficacy more accurately .

Leishmaniasis Treatment

Miransertib has shown effectiveness against Leishmania donovani and Leishmania amazonensis, the causative agents of visceral and cutaneous leishmaniasis, respectively. It has been effective against both cultured promastigotes and intracellular amastigotes .

Cancer Research

Activating PI3K pathway mutations are common in certain cancers, such as endometrial and non-serous ovarian cancers, which often co-express the estrogen receptor (ER). Miransertib is being studied for its potential in cancer treatment .

Mechanism of Action

Target of Action

Miransertib, also known as ARQ 092, is a potent, orally active, selective, and allosteric Akt inhibitor . It primarily targets the serine/threonine kinase Akt, also known as protein kinase B . Akt plays a critical role in the phosphoinositide 3-kinase (PI3K) signaling pathway, which regulates several oncogenic functions, including cell survival .

Mode of Action

Miransertib binds to both the inactive and active forms of Akt. It inhibits the membrane-bound active form of Akt and prevents the activation of the inactive form . This dual mode of interaction attenuates Akt activity, thereby disrupting the PI3K/Akt signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by Miransertib is the PI3K/Akt/mTOR signaling pathway . This pathway is often aberrantly activated in a wide range of human tumors. By inhibiting Akt, Miransertib disrupts this pathway, leading to a decrease in cell survival and proliferation .

Pharmacokinetics

It is known that miransertib is orally bioavailable , which suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body.

Result of Action

Miransertib has shown effectiveness against certain diseases. For instance, it has been found to be markedly effective against intracellular amastigotes of Leishmania donovani or Leishmania amazonensis-infected macrophages . In addition, Miransertib enhances mTOR-dependent autophagy in Leishmania-infected macrophages, which may represent one mechanism of Miransertib-mediated killing of intracellular Leishmania .

Action Environment

The action, efficacy, and stability of Miransertib can be influenced by various environmental factors. For instance, the presence of certain mutations can cause drug resistance in an isoform-selective manner despite high structural conservation across Akt isoforms

Safety and Hazards

Miransertib is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is toxic and can cause serious damage to health by prolonged exposure . There is a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Miransertib has shown promise as a potential treatment for low-flow vascular malformations . It has been found to be effective in a new in vivo model of blood vessel growth (angiogenesis), and it has been suggested that it could become a new oral drug therapy for visceral and cutaneous leishmaniasis .

properties

IUPAC Name

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFMVVHMKGFCMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Miransertib

CAS RN

1313881-70-7
Record name Miransertib [USAN:INN:WHO-DD]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313881707
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Miransertib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14982
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name 3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MIRANSERTIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1DQI1B52Y
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